2,2-Difluoropropane-1,3-diamine CAS 159029-29-5 properties
2,2-Difluoropropane-1,3-diamine CAS 159029-29-5 properties
An In-Depth Technical Guide to 2,2-Difluoropropane-1,3-diamine (CAS 159029-29-5): Properties, Synthesis, and Applications
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, make fluorinated compounds highly valuable scaffolds.[1][2] Among these, molecules containing the gem-difluoromethylene (CF2) group are of particular interest as this motif can act as a bioisostere for carbonyl groups or ether linkages, while also providing a "conformational lock" to influence molecular geometry.[3]
This technical guide provides a comprehensive overview of 2,2-Difluoropropane-1,3-diamine (CAS 159029-29-5), a key building block that combines the influential gem-difluoro group with two primary amine functionalities. These amines serve as versatile synthetic handles for constructing a diverse range of more complex molecules. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the compound's properties, a proposed synthetic strategy, potential applications, and essential safety protocols.
Physicochemical and Computed Properties
Understanding the fundamental properties of 2,2-Difluoropropane-1,3-diamine is critical for its effective use in research and synthesis. While extensive experimental data is not widely published, a combination of computed data from reliable sources provides a solid foundation for its characterization.[4] The presence of two highly electronegative fluorine atoms on the central carbon atom significantly influences the molecule's electronic distribution, polarity, and the basicity of the adjacent amino groups.
| Property | Value | Source |
| CAS Number | 159029-29-5 | [4] |
| Molecular Formula | C3H8F2N2 | [4] |
| Molecular Weight | 110.11 g/mol | [4] |
| IUPAC Name | 2,2-difluoropropane-1,3-diamine | [4] |
| Computed XLogP3 | -1 | [4] |
| Topological Polar Surface Area | 52 Ų | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 2 | [5] |
The strong electron-withdrawing effect of the gem-difluoro group is expected to lower the pKa of the primary amines compared to its non-fluorinated analogue, 1,3-diaminopropane. This modulation of basicity is a critical consideration in designing physiological buffers for biological assays and in planning synthetic reactions where the nucleophilicity of the amines is key.
Proposed Synthesis and Purification
The activation step typically involves converting the hydroxyls into better leaving groups, such as tosylates or mesylates. Subsequent reaction with a protected amine equivalent, like sodium azide, followed by reduction, yields the desired diamine. This pathway is often preferred as it avoids over-alkylation issues that can arise when using ammonia directly.
Caption: Proposed synthetic workflow for 2,2-Difluoropropane-1,3-diamine.
Experimental Protocol: Synthesis of the Diazide Intermediate
Causality: This protocol focuses on the conversion of the activated diol (dimesylate) to a diazide. The use of dimethylformamide (DMF) as a solvent is crucial due to its high boiling point and its ability to dissolve both the organic substrate and the inorganic azide salt, facilitating the SN2 reaction.
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Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The flask is charged with the dimesylate intermediate (1 equivalent) and sodium azide (2.2 equivalents).
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Solvent Addition: Anhydrous DMF is added to the flask to create a solution with a concentration of approximately 0.5 M with respect to the dimesylate.
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Reaction: The reaction mixture is heated to 80 °C under a nitrogen atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
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Workup: After cooling to room temperature, the mixture is poured into a separatory funnel containing deionized water and extracted three times with ethyl acetate.
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude diazide product is then purified by flash column chromatography on silica gel to yield the pure 2,2-difluoro-1,3-diazidopropane.
Self-Validation: The purity and identity of the intermediate and final product should be rigorously confirmed using spectroscopic methods (NMR, IR, and Mass Spectrometry). The appearance of a strong characteristic azide stretch in the IR spectrum (around 2100 cm⁻¹) and the disappearance of the mesylate signals in the NMR spectrum would validate the successful conversion.
Core Applications in Research and Drug Development
The true value of 2,2-Difluoropropane-1,3-diamine lies in its role as a versatile building block for creating novel molecules with potential therapeutic applications. The diamine functionalities provide two points for chemical modification, enabling the exploration of chemical space and the optimization of structure-activity relationships (SAR).
Key Applications:
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Scaffold for Bioactive Molecules: The diamine can be used to synthesize a wide array of derivatives, including bis-amides, bis-sulfonamides, and heterocyclic systems like pyrimidines or imidazoles. These structures are prevalent in many classes of pharmaceuticals.[8]
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Linker in Proteolysis-Targeting Chimeras (PROTACs): The structural rigidity imparted by the gem-difluoro group makes this an attractive linker component in PROTACs and other bifunctional molecules, where precise control over spatial orientation is critical for biological activity.
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Bioisosteric Replacement: The CF2 group can serve as a more metabolically stable replacement for a ketone or an ether oxygen atom in an existing drug candidate, potentially improving its pharmacokinetic profile.[1][2]
Caption: Logical workflow for generating a chemical library from the core scaffold.
Safety, Handling, and Storage
No specific safety data sheet (SDS) is publicly available for 2,2-Difluoropropane-1,3-diamine. Therefore, it must be treated as a compound with unknown toxicity and handled with appropriate caution. Safety protocols can be inferred from related compounds, such as its precursor 2,2-Difluoropropane-1,3-diol and the non-fluorinated analogue 2,2-Dimethyl-1,3-propanediamine.[9][10]
| Hazard Category | Recommendation | Inferred From |
| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation. | 2,2-Difluoropropane-1,3-diol[9][11] |
| Corrosivity | May be corrosive. Amines are typically corrosive to skin and eyes. | 2,2-Dimethyl-1,3-propanediamine[10] |
| Flammability | May be combustible. | 2,2-Dimethyl-1,3-propanediamine[10] |
| Toxicity | Acute toxicity is unknown. Handle as a potentially toxic substance. | General Precaution |
Handling:
-
Always use in a well-ventilated chemical fume hood.[10]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.[9]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[9]
-
In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[10]
-
For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric CO2 and moisture.
Conclusion
2,2-Difluoropropane-1,3-diamine is a valuable and strategic building block for medicinal chemistry and materials science. Its unique structure, featuring a gem-difluoromethylene group flanked by two reactive primary amines, offers a powerful platform for synthesizing novel compounds with enhanced metabolic stability and tailored biological activity. While detailed experimental data remains sparse, its properties can be reliably predicted, and logical synthetic routes can be devised. By adhering to stringent safety protocols, researchers can effectively leverage this compound to advance the frontiers of drug discovery and chemical innovation.
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